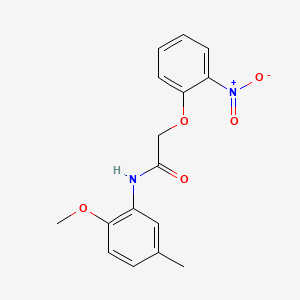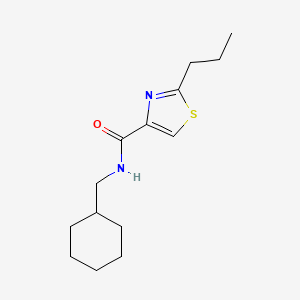
3,3-dimethyl-1-(4-nitrobenzyl)-3,4-dihydro-2(1H)-quinoxalinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-dimethyl-1-(4-nitrobenzyl)-3,4-dihydro-2(1H)-quinoxalinone is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has shown promise in a variety of applications, including as a tool for studying the mechanisms of various biological processes.
作用機序
The mechanism of action of 3,3-dimethyl-1-(4-nitrobenzyl)-3,4-dihydro-2(1H)-quinoxalinone is not fully understood, but it is believed to involve the modulation of various signaling pathways within cells. This compound has been shown to interact with a variety of proteins, including G-protein coupled receptors and ion channels, which are involved in a wide range of biological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3,3-dimethyl-1-(4-nitrobenzyl)-3,4-dihydro-2(1H)-quinoxalinone are varied and complex. This compound has been shown to affect a variety of biological processes, including neurotransmitter release, ion channel function, and cell signaling. Additionally, this compound has been shown to have potential as a therapeutic agent for a variety of conditions, including pain, anxiety, and depression.
実験室実験の利点と制限
One of the main advantages of using 3,3-dimethyl-1-(4-nitrobenzyl)-3,4-dihydro-2(1H)-quinoxalinone in lab experiments is its ability to interact with a variety of biological targets. This compound has been shown to be a highly versatile tool for studying the mechanisms of various biological processes. However, one of the main limitations of using this compound is its relatively complex synthesis method, which can make it difficult to obtain in large quantities.
将来の方向性
There are many potential future directions for research involving 3,3-dimethyl-1-(4-nitrobenzyl)-3,4-dihydro-2(1H)-quinoxalinone. One potential avenue of research is the development of new synthetic methods for producing this compound. Additionally, future research could focus on the development of new applications for this compound in areas such as drug discovery and therapeutic development. Finally, future research could also focus on the elucidation of the precise mechanisms of action of this compound, which could lead to new insights into the workings of various biological processes.
合成法
The synthesis of 3,3-dimethyl-1-(4-nitrobenzyl)-3,4-dihydro-2(1H)-quinoxalinone typically involves the reaction of 2-aminobenzylamine with 2,3-dimethyl-1,4-naphthoquinone in the presence of a suitable oxidizing agent. This reaction produces the desired compound with high yield and purity.
科学的研究の応用
3,3-dimethyl-1-(4-nitrobenzyl)-3,4-dihydro-2(1H)-quinoxalinone has been used in a variety of scientific research applications. One of the most promising applications is as a tool for studying the mechanisms of various biological processes. This compound has been shown to interact with a variety of biological targets, including G-protein coupled receptors and ion channels.
特性
IUPAC Name |
3,3-dimethyl-1-[(4-nitrophenyl)methyl]-4H-quinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c1-17(2)16(21)19(15-6-4-3-5-14(15)18-17)11-12-7-9-13(10-8-12)20(22)23/h3-10,18H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVZPHRADTLXPLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C2=CC=CC=C2N1)CC3=CC=C(C=C3)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24809467 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3,3-dimethyl-1-(4-nitrobenzyl)-3,4-dihydroquinoxalin-2(1H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-{[(3-chloro-4-fluorophenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5686065.png)
![1-cyclopentyl-4-[(dimethylamino)(3-fluorophenyl)acetyl]-2-piperazinone](/img/structure/B5686071.png)
![5-fluoro-N~2~,N~4~,N~4~-trimethyl-N~2~-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrimidine-2,4-diamine](/img/structure/B5686075.png)
![1-[(2,4-difluorophenoxy)acetyl]-3-(3-methylphenoxy)azetidine](/img/structure/B5686082.png)
![N-[4-(aminosulfonyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B5686084.png)

![5-(3,4-dimethoxyphenyl)-3-propylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5686103.png)

![2-{3-[(1S*,5R*)-3-acetyl-3,6-diazabicyclo[3.2.2]non-6-yl]-3-oxopropyl}-5-fluoro-1H-benzimidazole](/img/structure/B5686120.png)

![2-[4-(3-methylbenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5686132.png)
![5-acetyl-1'-(1H-indol-2-ylcarbonyl)-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5686140.png)
![2-(3-methylbutyl)-8-(pyrrolidin-1-ylsulfonyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5686149.png)
![5-[methyl(2-phenylethyl)amino]-2-[2-(3-methyl-4H-1,2,4-triazol-4-yl)ethyl]pyridazin-3(2H)-one](/img/structure/B5686155.png)